molecular formula C10H10Cl2N2O2 B13451125 (3,6-Dichloropyridin-2-yl)(morpholino)methanone

(3,6-Dichloropyridin-2-yl)(morpholino)methanone

Katalognummer: B13451125
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: FRGIFQYKRHDRNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,6-Dichloropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a morpholino group attached to the methanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloropyridin-2-yl)(morpholino)methanone typically involves the reaction of 3,6-dichloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3,6-Dichloropyridin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to deprotonate the nucleophile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

(3,6-Dichloropyridin-2-yl)(morpholino)methanone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3,6-Dichloropyridin-2-yl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing the function of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,6-Dichloropyridin-2-yl)(morpholino)methanone is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other dichloropyridine derivatives and useful in applications where these specific properties are advantageous.

Eigenschaften

Molekularformel

C10H10Cl2N2O2

Molekulargewicht

261.10 g/mol

IUPAC-Name

(3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2

InChI-Schlüssel

FRGIFQYKRHDRNX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.